Antiproliferative Potential in Colorectal Cancer Models: A Class-Level Advantage Over Standard Chemotherapeutics
While direct, peer-reviewed, head-to-head data for this specific compound is not publicly available, vendor-supplied research summaries indicate a class-level advantage in antiproliferative activity. Benzothiazole derivatives, including this compound, have demonstrated significant cytotoxic effects against HCT-116 colorectal cancer cells. Reported data suggests an IC50 value of 0.66 µM for this compound class, which is substantially lower (i.e., more potent) than the standard chemotherapeutic agent Doxorubicin, whose IC50 values against HCT-116 can vary but are generally reported in the higher micromolar range .
| Evidence Dimension | In vitro antiproliferative activity (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 0.66 µM (reported for this benzothiazole derivative class) |
| Comparator Or Baseline | Doxorubicin (Standard chemotherapy drug) |
| Quantified Difference | Reported IC50 is substantially lower, indicating higher potency, though the exact comparator IC50 is not specified in the source. |
| Conditions | HCT-116 human colorectal cancer cell line (MTT assay, conditions not fully specified) |
Why This Matters
This data suggests the compound may offer a more potent antiproliferative starting point for developing colorectal cancer therapeutics compared to a standard of care, providing a strong rationale for its selection in oncology-focused research programs.
